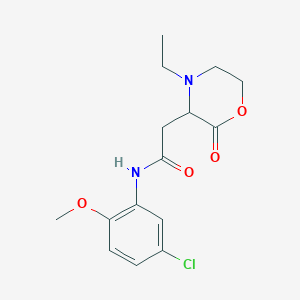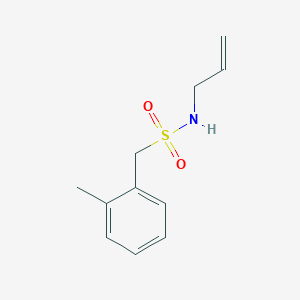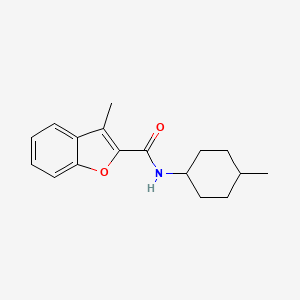![molecular formula C15H22BrNO3S2 B4712844 3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4712844.png)
3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide
Descripción general
Descripción
3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is also known as BCS 370 and is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a critical role in the regulation of pH in cancer cells, and its inhibition can lead to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. Additionally, it has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide in lab experiments is its specificity for CA IX. This allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide. One area of research is the development of more efficient synthesis methods to improve the overall yield of the compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapy agents to improve its efficacy. Finally, more research is needed to explore the potential use of this compound in the treatment of other diseases, such as glaucoma and epilepsy, where carbonic anhydrase inhibitors have shown promise.
Conclusion
In conclusion, this compound is a promising compound for the treatment of various types of cancer. Its specificity for carbonic anhydrase IX and minimal toxicity to normal cells make it an attractive candidate for cancer therapy. Further research is needed to fully explore its potential as a cancer treatment agent and to investigate its potential use in other diseases.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy agents.
Propiedades
IUPAC Name |
3-bromo-N-(2-cyclohexylsulfanylethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3S2/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNFXCRQDNBVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4712762.png)

![1-[5-(2-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4712778.png)
![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4712783.png)

![N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4712787.png)


![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4712822.png)
![4-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4712831.png)
![N,N-dimethyl-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4712839.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B4712846.png)
![(2-{[1-(4-ethoxyphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4712849.png)
![N-(4-{[(benzoylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B4712853.png)